Mathemycin A

Description

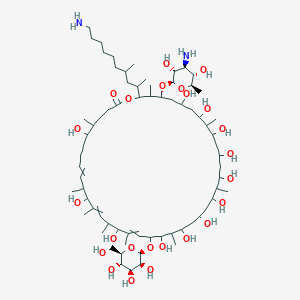

Mathemycin A is a macrolactone antibiotic isolated from the actinomycete species Actinomycete sp. HIL Y-8620959 . Structurally, it belongs to the marginolactone family, characterized by large macrocyclic rings (≥31 carbons) often incorporating amino or guanidino functional groups . Its biosynthetic pathway shares homology with other marginolactones, such as desertomycin, suggesting conserved enzymatic mechanisms in their production .

Properties

Molecular Formula |

C71H132N2O24 |

|---|---|

Molecular Weight |

1397.8 g/mol |

IUPAC Name |

38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-19-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-9,13,17-trien-2-one |

InChI |

InChI=1S/C71H132N2O24/c1-35(19-15-13-14-18-24-72)25-41(7)69-45(11)56(94-70-66(90)60(73)64(88)46(12)93-70)33-49(77)32-54(82)43(9)52(80)29-47(75)28-51(79)42(8)53(81)30-48(76)31-55(83)44(10)63(87)57(95-71-68(92)67(91)65(89)58(34-74)96-71)27-40(6)62(86)39(5)26-38(4)61(85)37(3)20-16-17-21-50(78)36(2)22-23-59(84)97-69/h16,20,26-27,35-37,39,41-58,60-71,74-83,85-92H,13-15,17-19,21-25,28-34,72-73H2,1-12H3/t35?,36?,37?,39?,41?,42?,43?,44?,45?,46-,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58-,60+,61?,62?,63?,64-,65-,66-,67+,68+,69?,70+,71-/m1/s1 |

InChI Key |

GBOWXIISIICSRF-BTWBDTHJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)C)C)O)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |

Canonical SMILES |

CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC3C(C(C(C(O3)C)O)N)O)C)C(C)CC(C)CCCCCCN |

Synonyms |

mathemycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Structural vs. Functional Similarity :

- This compound and B share biosynthetic origins and macrocyclic structures but may diverge in post-PKS modifications, impacting target specificity .

- Thiobutacin’s thiobutyric acid structure suggests a mechanistically distinct pathway compared to macrolactones, possibly inhibiting fatty acid synthesis .

Efficacy Gaps: No direct comparative studies on MIC values or in vivo efficacy between this compound and its analogs are available, limiting translational insights .

Biosynthetic Insights: Desertomycin’s gene cluster homology with this compound underscores evolutionary conservation in marginolactone production, offering targets for engineered biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.